
VU6005649
Structure
2D Structure

Eigenschaften
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Glutamate serves as the primary excitatory neurotransmitter in the mammalian CNS. nih.govneurology.orguni-regensburg.de Metabotropic glutamate receptors provide a mechanism by which glutamate can modulate cell excitability and synaptic transmission through intracellular signaling pathways involving G-proteins, rather than directly controlling ion channels like ionotropic glutamate receptors. nih.govuni-regensburg.deabcam.cnpatsnap.com
The mGluRs are a family of eight subtypes, designated mGlu1 to mGlu8. neurology.orgguidetopharmacology.org They are classified into three groups based on similarities in their sequence homology, pharmacology, and the G-proteins they couple to. nih.govneurology.orgabcam.cnpatsnap.comguidetopharmacology.orgfrontiersin.org
Group I: mGlu1 and mGlu5. These receptors are typically coupled to Gαq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. neurology.orgabcam.cnpatsnap.com They are generally located postsynaptically and tend to increase neuronal excitability. neurology.orgabcam.cnnih.gov
Group II: mGlu2 and mGlu3. These receptors are coupled to Gi/o proteins, which results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. abcam.cnpatsnap.comnih.gov They are primarily located presynaptically and generally suppress neuronal excitability. neurology.orgabcam.cn
Group III: mGlu4, mGlu6, mGlu7, and mGlu8. Like Group II receptors, these are coupled to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP formation. abcam.cnpatsnap.comnih.gov They are predominantly found on presynaptic terminals. neurology.orgabcam.cnnih.govnih.govnih.gov
Here is a summary of the mGluR classification:
Group | Subtypes | G-Protein Coupling | Primary Location | General Effect on Excitability |
Group I | mGlu1, mGlu5 | Gαq | Postsynaptic | Increase |
Group II | mGlu2, mGlu3 | Gi/o | Presynaptic | Suppress |
Group III | mGlu4, mGlu6, mGlu7, mGlu8 | Gi/o | Predominantly Presynaptic | Suppress |
Group III mGluRs play important neuromodulatory roles in the brain, with the exception of mGlu6, which is primarily localized to the retina. abcam.cnfrontiersin.orgnih.govnih.gov Located predominantly on presynaptic terminals of both GABAergic and glutamatergic neurons, they are involved in regulating synaptic transmission, often by inhibiting voltage-gated calcium entry required for neurotransmitter release. nih.govnih.gov They can function as autoreceptors, inhibiting the release of their own neurotransmitter (glutamate), or as heteroreceptors, inhibiting the release of other neurotransmitters like GABA. nih.govnih.govfrontiersin.orgresearchgate.net Group III mGluRs have been implicated in various functions, including synaptic remodeling and processes related to drug seeking and addiction. abcam.cnnih.gov
Classification and Subtypes of mGluRs
Significance of mGlu7 and mGlu8 Receptors in Central Nervous System Physiology and Neuropathology
mGlu7 and mGlu8 receptors are widely distributed in the CNS and play significant roles in modulating synaptic function, impacting various physiological processes and being implicated in several neuropathological conditions. frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org
mGlu7 receptors are the most widely expressed mGlu receptor in the CNS, with relatively high expression in areas such as the amygdala, hippocampus, and hypothalamus. frontiersin.orgfrontiersin.orgfrontiersin.org They are primarily localized to presynaptic active zones in neurons, where they can act as auto- or hetero-receptors to inhibit the release of glutamate or GABA, respectively. frontiersin.orgresearchgate.net Compared to other Group III receptors, mGlu7 exhibits a relatively low affinity for glutamate, suggesting it may be activated during periods of high synaptic glutamate concentrations. frontiersin.orgresearchgate.net This localization and low affinity contribute to its role in modulating neuronal excitation and inhibition patterns and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.govfrontiersin.orgresearchgate.net mGlu7 is expressed on both glutamatergic and GABAergic terminals. researchgate.net
mGlu8 receptors are also primarily expressed in the CNS, with distribution in brain regions including the olfactory bulb, hippocampus, striatum, amygdala, cerebellum, and cortical areas. frontiersin.orgnih.gov Similar to mGlu7 and mGlu4, mGlu8 receptors are predominantly presynaptic and localized to the active zone close to the glutamate release site. nih.govjneurosci.org This localization allows them to be activated by synaptic glutamate and function as autoreceptors to inhibit glutamate release. nih.gov mGlu8 can also act as heteroreceptors to inhibit the release of non-glutamatergic transmitters like GABA. nih.gov mGlu8 is notable among presynaptic mGlu receptors for binding glutamate with relatively high affinity, in contrast to mGlu7's low affinity. nih.gov Activation of mGlu8 can inhibit adenylyl cyclase and modulate ion channels, such as activating G protein-coupled inwardly rectifying K+ channels and inhibiting voltage-gated Ca2+ channels. nih.gov mGlu8 activation also induces chemical LTD. nih.gov
Here is a comparison of mGlu7 and mGlu8 receptor characteristics:
Characteristic | mGlu7 Receptor | mGlu8 Receptor |
CNS Distribution | Widely expressed (Amygdala, Hippocampus, Hypothalamus, etc.) frontiersin.orgfrontiersin.orgfrontiersin.org | Widely distributed (Olfactory bulb, Hippocampus, Striatum, Amygdala, Cerebellum, Cortical areas, etc.) frontiersin.orgnih.gov |
Primary Localization | Presynaptic active zones frontiersin.orgresearchgate.net | Presynaptic active zones nih.govjneurosci.org |
Glutamate Affinity | Low (high μM to mM) frontiersin.orgresearchgate.net | High (high nM to low mM) nih.govfrontiersin.org |
Synaptic Function | Inhibits glutamate/GABA release frontiersin.orgresearchgate.net | Inhibits glutamate/GABA release nih.gov |
Role in Plasticity | Modulates LTP and LTD frontiersin.orgresearchgate.net | Induces chemical LTD nih.gov |
mGlu7 Receptor Localization and Synaptic Modulation
Rationale for Positive Allosteric Modulation of Group III mGluRs
Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor distinct from the orthosteric (neurotransmitter binding) site and enhance the receptor's response to its endogenous ligand or an orthosteric agonist. patsnap.comuni-regensburg.deresearchgate.netresearchgate.net Targeting mGluRs with PAMs offers several potential advantages over orthosteric agonists, including improved selectivity for specific receptor subtypes and potentially a better safety profile by relying on the presence of the endogenous neurotransmitter for activity. patsnap.comresearchgate.netresearchgate.net
The rationale for developing PAMs for Group III mGluRs stems from their inhibitory role in synaptic transmission. abcam.cnpatsnap.comnih.govnih.gov Potentiating the activity of these receptors is hypothesized to reduce excessive neurotransmitter release, particularly glutamate, which is implicated in various neurological and psychiatric disorders. patsnap.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net For instance, activation of Group III mGluRs on overactive synapses in conditions like Parkinson's disease has shown promise in preclinical models by inhibiting transmission. nih.govnih.gov Similarly, modulation of mGlu7 and mGlu8 is being explored for conditions like anxiety, depression, neurodevelopmental disorders, and addiction, where imbalances in neurotransmission contribute to pathology. patsnap.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net PAMs of mGlu7 and mGlu8, such as VU6005649, are valuable research tools for investigating the therapeutic potential of enhancing the function of these specific receptors. frontiersin.orgnih.govacs.org
The Compound this compound
This compound is a chemical compound that acts as a positive allosteric modulator of both mGlu7 and mGlu8 receptors. frontiersin.orgnih.govacs.orgrndsystems.comtocris.com It belongs to a series of pyrazolo[1,5-a]pyrimidines and has demonstrated central nervous system penetration. acs.orgrndsystems.comacs.org
Research findings indicate that this compound potentiates the activity of mGlu7 and mGlu8 receptors with reported EC50 values of 0.65 μM for mGlu7 and 2.6 μM for mGlu8 in in vitro assays. frontiersin.orgrndsystems.comtocris.com This demonstrates a preference for mGlu7 over mGlu8, although it modulates both. frontiersin.orgrndsystems.comtocris.com Studies have shown that this compound exhibits selectivity for mGlu7 and mGlu8 over other mGlu receptor subtypes (mGlu1, 2, 3, 4, 5, 6), with EC50 values greater than 10 μM for these receptors. rndsystems.comtocris.com
Beyond its activity at mGlu7 and mGlu8, this compound has also been identified as an antagonist of the neurokinin-1 (NK1) receptor. frontiersin.orgrndsystems.comtocris.com This off-target effect on NK1 receptors is hypothesized to potentially contribute to observed sedative effects of the compound in animal studies. frontiersin.org
The development and use of compounds like this compound are significant for research into the distinct biological roles of mGlu7 and mGlu8, as they provide pharmacological tools to selectively enhance the activity of these receptors. frontiersin.orgnih.govacs.org Studies utilizing this compound have contributed to understanding the potential of dual mGlu7/8 potentiation, and it has been used in in vivo models, such as a mouse contextual fear conditioning model, demonstrating efficacy within the scope of investigating CNS function. acs.org
Here is a summary of the in vitro activity of this compound:
Receptor Subtype | Activity | EC50 (μM) | Selectivity vs. Other mGluRs |
mGlu7 | Positive Allosteric Modulator | 0.65 frontiersin.orgrndsystems.comtocris.com | >3.8-fold rndsystems.comtocris.com |
mGlu8 | Positive Allosteric Modulator | 2.6 frontiersin.orgrndsystems.comtocris.com | >3.8-fold rndsystems.comtocris.com |
mGlu1,2,3,4,5,6 | No significant potentiation | >10 rndsystems.comtocris.com | - |
NK1 Receptor | Antagonist | IC50 = 3.4 rndsystems.comtocris.com | - |
Note: EC50 values indicate the half-maximal effective concentration for potentiation, while IC50 indicates the half-maximal inhibitory concentration for antagonism.
The distinct pharmacological profile of this compound as a dual mGlu7/8 PAM, despite the NK1 activity, makes it a valuable probe for dissecting the roles of these specific Group III mGluRs in various CNS circuits and behaviors, contributing to the rationale for targeting these receptors for potential therapeutic interventions. frontiersin.orgacs.org
Advantages of Allosteric Modulation in GPCR Pharmacology
Allosteric modulation represents a promising approach in targeting GPCRs compared to traditional orthosteric ligands (agonists and antagonists) that bind to the neurotransmitter binding site. nih.govaustinpublishinggroup.combiocompare.com Allosteric modulators bind to distinct sites on the receptor, topographically separate from the orthosteric site, and influence the receptor's response to its endogenous ligand. nih.govaustinpublishinggroup.combiocompare.com
One key advantage of allosteric modulation is the potential for improved receptor subtype selectivity. nih.govaustinpublishinggroup.comnews-medical.net Allosteric binding sites tend to be less conserved across related receptor subtypes than orthosteric sites, allowing for the development of ligands that can selectively target specific receptors within a family. austinpublishinggroup.comnews-medical.net This can minimize off-target effects, which are a significant challenge with orthosteric ligands that target highly conserved binding sites. austinpublishinggroup.combiocompare.com
Furthermore, allosteric modulators can fine-tune receptor activity while preserving the physiological spatial and temporal signaling of the endogenous neurotransmitter. austinpublishinggroup.com Positive allosteric modulators (PAMs), like this compound, enhance the response to the endogenous agonist, typically by increasing its binding affinity or efficacy. nih.govaustinpublishinggroup.comfrontiersin.org Negative allosteric modulators (NAMs) have the opposite effect, reducing the response to the orthosteric ligand. nih.govfrontiersin.org This conditional activity, dependent on the presence of the endogenous ligand, can potentially lead to a better safety profile and fewer side effects compared to orthosteric agonists that constitutively activate the receptor. austinpublishinggroup.combiocompare.comnews-medical.net Allosteric modulators can also exhibit biased signaling, selectively modulating certain downstream signaling pathways activated by the receptor. nih.govnews-medical.net
Therapeutic Potential of mGlu7/8 Receptor Modulation
Metabotropic glutamate receptors, particularly those in Group III such as mGlu7 and mGlu8, are considered attractive drug targets for a range of neurological and psychiatric disorders. nih.gov Their widespread distribution and role in modulating synaptic transmission highlight their potential for therapeutic intervention. nih.gov
mGlu7 is the most highly conserved and abundantly expressed mGlu receptor in the human brain. nih.govresearchgate.netresearchgate.net Its localization, often presynaptic, and its low affinity for glutamate suggest a role in modulating neuronal excitation and inhibition, including processes like long-term potentiation. nih.govresearchgate.netresearchgate.net Dysfunction of mGlu7 has been implicated in cognitive disorders, including neurodevelopmental disorders characterized by impairments in learning, memory, and attention. nih.govresearchgate.netresearchgate.net Genetic studies have linked polymorphisms in the GRM7 gene, encoding mGlu7, to conditions such as schizophrenia, depression, ADHD, and autism. nih.gov Mutations in GRM7 have also been identified in patients with neurodevelopmental disorders exhibiting intellectual and cognitive disability. nih.govresearchgate.netresearchgate.net Modulating mGlu7 activity, particularly with tools like allosteric modulators, is being explored as a potential therapeutic strategy for these conditions. nih.govnih.govresearchgate.netresearchgate.net
Research into mGlu8 has been less extensive than that for mGlu7, partly due to a historical lack of selective small molecule tools. nih.gov However, genetic studies have indicated an association between the gene encoding mGlu8 (Grm8) and heroin addiction. nih.gov Preclinical studies investigating the role of mGlu8 in drug-induced behaviors are ongoing. nih.gov
The discovery of compounds like this compound, which acts as a dual mGlu7/8 PAM, is significant because it provides a tool to investigate the combined therapeutic potential of modulating both receptors. nih.gov Early research with this compound has shown modest but significant pro-cognitive effects in animal models, suggesting a potential role for mGlu7/8 PAMs in enhancing associative learning. medchemexpress.comnih.gov The development of selective allosteric modulators for mGlu7 and mGlu8 is crucial for further elucidating their specific roles in various physiological and pathological processes and for validating their potential as therapeutic targets. nih.govrsc.org
Detailed Research Findings for this compound
This compound is a CNS penetrant positive allosteric modulator of mGlu7 and mGlu8 receptors. medchemexpress.comtocris.comrndsystems.comnih.govadooq.comcaymanchem.com Its potency has been characterized by EC50 values, demonstrating activity at both receptors. medchemexpress.comtocris.comadooq.comtebubio.com
Target Receptor | EC50 (µM) | Reference |
mGlu7 | 0.65 | medchemexpress.comtocris.comadooq.com |
mGlu8 | 2.6 | medchemexpress.comtocris.comadooq.com |
This compound exhibits selectivity for mGlu7 and mGlu8 over other mGlu receptor subtypes (mGlu1, 2, 3, 4, 5, 6), with EC50 values greater than 10 µM for these other receptors. tocris.comrndsystems.com This selectivity profile makes it a valuable tool for studying the specific roles of mGlu7 and mGlu8. tocris.comrndsystems.com
In addition to its activity at mGlu7/8, this compound has also been reported to act as an NK1 receptor antagonist with a Ki of 650 nM and an IC50 of 3.4 µM. tocris.comrndsystems.com
Preclinical studies in wild-type mice have indicated that this compound can produce modest but significant pro-cognitive effects in models of associative learning. medchemexpress.comnih.gov Specifically, in a contextual fear conditioning model, mice treated with this compound showed significantly more freezing behavior compared to vehicle-treated mice, indicative of enhanced associative learning. nih.gov This finding represents an early example of the potential efficacy of an mGlu7/8 PAM in this type of cognitive model. medchemexpress.comnih.gov
This compound is derived from a series of pyrazolo[1,5-a]pyrimidines and has demonstrated excellent CNS penetration in research settings. medchemexpress.comnih.gov Its chemical formula is C16H12F5N3O, and its molecular weight is approximately 357.28 g/mol . tocris.comrndsystems.comadooq.comcaymanchem.comfishersci.at
Property | Value | Reference |
Chemical Name | 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | tocris.comcaymanchem.com |
Molecular Formula | C16H12F5N3O | tocris.comrndsystems.comadooq.comcaymanchem.comfishersci.at |
Molecular Weight | 357.28 | tocris.comrndsystems.comadooq.comfishersci.at |
CAS Number | 2137047-43-7 | tocris.comrndsystems.comadooq.comcaymanchem.comfishersci.at |
Purity | ≥98% (HPLC) | tocris.comrndsystems.comcaymanchem.com |
Physical Form | Solid | caymanchem.comfishersci.at |
Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | rndsystems.com |
Pharmacology and Molecular Interactions of Vu6005649
Agonistic and Modulatory Profile of VU6005649
This compound functions as a positive allosteric modulator, enhancing the activity of its target receptors in the presence of an orthosteric agonist. tocris.comrndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com It is not described as an orthosteric agonist itself.
mGlu7 Receptor Positive Allosteric Modulation Activity
Research indicates that this compound acts as a potent positive allosteric modulator of the mGlu7 receptor. tocris.comrndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com Studies utilizing HEK cells expressing mGluR7 have shown that this compound enhances calcium mobilization induced by the orthosteric agonist L-AP4. caymanchem.com The half maximal effective concentration (EC50) for this potentiation at mGlu7 is reported as 0.65 μM. tocris.comrndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com
Further investigations have explored the ability of this compound to potentiate responses induced by both the endogenous agonist glutamate (B1630785) and the surrogate agonist L-AP4 at wild-type mGlu7 receptors. nih.govnih.gov These studies reveal that different PAMs, including this compound, can exhibit varying maximal levels of potentiation depending on whether glutamate or L-AP4 is the orthosteric agonist used. nih.gov
mGlu8 Receptor Positive Allosteric Modulation Activity
In addition to its effects at mGlu7, this compound also functions as a positive allosteric modulator of the mGlu8 receptor. tocris.comrndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com Similar to its activity at mGlu7, this compound enhances L-AP4-induced calcium mobilization in HEK cells expressing mGluR8. caymanchem.com The reported EC50 for potentiation at mGlu8 is 2.6 μM. tocris.comrndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com this compound has been noted as the first identified dual mGlu7/8 PAM, highlighting its unique profile among Group III mGlu receptor modulators. nih.govnih.gov
Selectivity Profile Against Other mGluR Subtypes (mGlu1-6)
A key aspect of this compound's profile is its selectivity for mGlu7 and mGlu8 over other mGluR subtypes. tocris.comrndsystems.comcaymanchem.com Data indicates that this compound exhibits greater than 3.8-fold selectivity for mGlu7 and mGlu8 compared to mGlu1, mGlu2, mGlu3, mGlu4, mGlu5, and mGlu6 receptors. tocris.comrndsystems.com The EC50 values for activity at mGlu1-6 are reported as greater than 10 μM. tocris.comrndsystems.com Comprehensive profiling against a panel of 67 GPCRs, ion channels, transporters, and nuclear hormone receptors at a concentration of 10 µM further supports its selectivity for mGluR7 and mGluR8 over mGluR1-6. caymanchem.com Within the Group III mGlu receptors, PAM activity at mGlu4 and mGlu6 has been observed to be weak to inactive for this compound and related analogues. nih.gov
Table 1: Potency and Selectivity of this compound at mGluR Subtypes
Receptor Subtype | EC50 (μM) | Selectivity vs. mGlu1-6 |
mGlu7 | 0.65 | >3.8-fold |
mGlu8 | 2.6 | >3.8-fold |
mGlu1-6 | >10 | - |
Allosteric Modulation Mechanisms of this compound
As an allosteric modulator, this compound does not bind to the same site as the endogenous orthosteric agonist glutamate. Instead, it interacts with a distinct allosteric site on the receptor protein. pharmacologycanada.org
Ligand-Receptor Binding Dynamics and Allosteric Site Interactions
Allosteric sites are separate from the orthosteric binding site and can influence receptor activity upon ligand binding. pharmacologycanada.org For Family C GPCRs, which include mGluRs, allosteric modulators like this compound are understood to bind at the interface between the transmembrane (TM) and extracellular (EC) domains. mdpi.com This binding site has been localized to TM helices 3, 5, 6, and 7. mdpi.com The binding of allosteric ligands can stabilize unique receptor conformations. acs.org Studies using conformational sensors have indicated that PAMs can induce inter-subunit rearrangements at both the ligand-binding domain (LBD) and TM domain, suggesting that allosteric modulation involves significant conformational changes within the receptor dimer. biorxiv.org For instance, application of a PAM (VU602) resulted in a modest decrease in inter-LBD FRET, indicative of such conformational dynamics. biorxiv.org
Impact on Orthosteric Agonist Efficacy and Potency
Binding of an allosteric modulator can alter the activity or affinity of the receptor for its orthosteric ligand without directly competing for the orthosteric binding site. pharmacologycanada.org Positive allosteric modulators typically enhance the effect of the orthosteric agonist. pharmacologycanada.org This enhancement can manifest as an increase in the potency of the orthosteric agonist, often observed as a leftward shift in the concentration-effect curve, and/or an increase in the maximal efficacy of the orthosteric agonist. biocompare.com
The effect of an allosteric modulator is intrinsically linked to the specific orthosteric agonist being used, a phenomenon known as probe dependence. biocompare.com As noted earlier, this compound enhances calcium mobilization induced by L-AP4 caymanchem.com, and its potentiating effect can vary depending on whether glutamate or L-AP4 is the orthosteric agonist at mGlu7 nih.govnih.gov. This highlights how allosteric modulators like this compound can influence the functional outcome of orthosteric ligand binding. PAMs have been shown to boost the maximal response elicited by orthosteric agonists. biorxiv.org
Table 2: Impact of Positive Allosteric Modulators on Orthosteric Agonist Activity
Effect on Orthosteric Agonist | Description |
Increased Potency | Leftward shift in the concentration-effect curve. biocompare.com |
Increased Efficacy | Higher maximal response achievable by the orthosteric agonist. biorxiv.orgbiocompare.com |
Altered Affinity | Can change the binding affinity of the orthosteric ligand. pharmacologycanada.org |
Probe Dependence | Effect varies depending on the specific orthosteric agonist used. nih.govnih.govbiocompare.com |
This compound is a chemical compound characterized as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 7 (mGluR7) and mGluR8. It has been identified as a central nervous system (CNS) penetrant compound cenmed.comwikipedia.orgnih.govuni.lu. Beyond its intended activity at Group III mGlu receptors, this compound also exhibits off-target activity, notably as an antagonist of the neurokinin-1 (NK1) receptor cenmed.comwikipedia.orgnih.govciteab.comwikipedia.orgwikipedia.orgfishersci.becenmed.com.
Conformational Re-shaping of mGluR Dimers Induced by Allosteric Modulators
Metabotropic glutamate receptors function as dimers, and their activation involves conformational changes that couple the extracellular ligand-binding domains (LBDs) to the transmembrane domains (TMDs), leading to intracellular signaling nih.govnih.gov. Allosteric modulators, such as PAMs like this compound, bind to sites distinct from the orthosteric glutamate binding site, typically within the TMDs nih.govnih.gov. These allosteric interactions can induce conformational changes in the mGluR dimer.
Studies investigating the structural basis of allosteric modulation have shown that PAMs can drive conformational changes affecting both the LBD and TMD interfaces nih.gov. These changes can occur independently of the closure and rearrangement of the LBDs that are typically induced by orthosteric agonists like glutamate nih.gov. Allosteric modulators have been observed to boost the maximal response to an agonist or report a conformational change even in the presence of a competitive antagonist, suggesting a more pronounced effect on TMD conformation compared to LBD conformation nih.gov. Cryo-electron microscopy studies have indicated that compounds structurally related to this compound can bind at the TMD interface of mGluR dimers, suggesting a potential 2:2 binding stoichiometry zhanggroup.org. This binding at the TMD interface is thought to stabilize active-like conformations of the receptor zhanggroup.org.
Analysis of Desensitization Bias and Receptor Internalization
Allosteric modulators can influence not only receptor activation but also processes like desensitization and internalization. Research on this compound (referred to as VU600) has specifically examined its effects on mGluR7 desensitization and internalization. In a GIRK activation assay, this compound acted as a partial agonist for mGluR7, achieving approximately 80% of the efficacy observed with a saturating concentration of glutamate nih.gov. Furthermore, this compound was found to enhance the response to saturating glutamate nih.gov.
Analysis of receptor internalization revealed that this compound alone induced nearly double the amount of mGluR7 internalization compared to saturating glutamate nih.gov. When this compound was co-applied with glutamate, an even greater reduction in surface receptor fluorescence was observed, indicating increased internalization nih.gov. These findings suggest that this compound may exhibit a bias towards promoting mGluR7 internalization and desensitization pathways compared to G protein activation nih.gov. This functional selectivity highlights the complex ways in which allosteric modulators can differentially influence receptor signaling and trafficking.
Off-Target Receptor Activity of this compound
While primarily developed as a Group III mGlu receptor PAM, this compound has demonstrated activity at other targets, most notably the neurokinin-1 (NK1) receptor cenmed.comwikipedia.orgnih.govciteab.comwikipedia.orgwikipedia.orgfishersci.becenmed.com.
Neurokinin-1 (NK1) Receptor Antagonism
Multiple studies have confirmed that this compound acts as an antagonist at the NK1 receptor cenmed.comwikipedia.orgnih.govciteab.comwikipedia.orgwikipedia.orgfishersci.becenmed.com. In functional assays, this compound has been reported to inhibit the NK1 receptor with an IC50 value of 3.4 µM cenmed.comwikipedia.orgnih.gov. Binding studies have determined a Ki value of 650 nM for its affinity at the NK1 receptor wikipedia.orgnih.govcenmed.com. This antagonistic activity at the NK1 receptor is a significant off-target effect of this compound.
The NK1 receptor is a G protein-coupled receptor primarily activated by the neuropeptide substance P wikipedia.orgwikipedia.orgnih.gov. It is involved in various physiological processes, including pain transmission, inflammation, and mood regulation wikipedia.org.
Table 1: NK1 Receptor Antagonism Potency of this compound
Target | Assay Type | Potency | Value | Source |
Neurokinin-1 (NK1) | Functional Assay | IC50 | 3.4 µM | cenmed.comwikipedia.orgnih.gov |
Neurokinin-1 (NK1) | Binding Assay | Ki | 650 nM | wikipedia.orgnih.govcenmed.com |
Implications of Off-Target Activity on Pharmacological Profiles
Studies in mice have indicated that the NK1 antagonistic effects of this compound may contribute to observed sedative effects citeab.comcenmed.comtocris.com. This sedation can potentially confound the interpretation of results in behavioral assays designed to assess the compound's efficacy related to mGluR7/8 modulation, such as those evaluating cognitive function or associative learning cenmed.comtocris.com. The sedative effects mediated by NK1 antagonism could mask the full potential efficacy of this compound in these contexts cenmed.comtocris.com. This highlights the importance of considering off-target activities when characterizing the in vivo effects of pharmacological tools like this compound and underscores the need for highly selective compounds for precise target validation tocris.com.
Table 2: Potency of this compound at mGluR7 and mGluR8
Target | Assay Type | Potency | Value | Source |
mGluR7 | Calcium Mobilization | EC50 | 0.65 µM | cenmed.comwikipedia.orgnih.gov |
mGluR8 | Calcium Mobilization | EC50 | 2.6 µM | cenmed.comwikipedia.orgnih.gov |
Table 3: Selectivity of this compound
Target Receptors (Excluding mGluR7/8) | Selectivity at 10 µM | Source |
mGluR1-6 | No activity | cenmed.comwikipedia.orgnih.gov |
Panel of 67 GPCRs, ion channels, transporters, and nuclear hormone receptors | No activity (except NK1) | cenmed.comcenmed.com |
This compound is a chemical compound that has been investigated for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. It is characterized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors 7 and 8 (mGlu7 and mGlu8). nih.govcaymanchem.comtocris.com This class of compounds, targeting Group III mGlu receptors, has garnered interest due to the involvement of these receptors in various brain functions, including cognition and synaptic plasticity. nih.govnih.govfrontiersin.org
The mGlu7 receptor, in particular, is widely expressed in the central nervous system (CNS), with notable presence in areas like the amygdala, hippocampus, and hypothalamus. nih.govfrontiersin.org It plays a critical role in modulating synaptic transmission and neuronal function. nih.gov Due to a historical lack of selective small molecule tools, mGlu7 and mGlu8 have been less explored compared to other mGlu receptor subtypes. nih.gov this compound has emerged as a tool compound to help address this gap. nih.gov
Preclinical Efficacy and Behavioral Studies of this compound
Preclinical research on this compound has focused on characterizing its pharmacological profile and evaluating its effects in behavioral models, particularly those relevant to cognitive function.
In Vitro Pharmacological Characterization of this compound
In vitro studies have been crucial in defining the activity of this compound at its target receptors.
Cell-based assays are employed to assess the functional activity of compounds at specific receptors. This compound has been evaluated in assays such as calcium mobilization and thallium flux assays using cells expressing mGlu7 or mGlu8 receptors, often co-expressed with G protein-coupled inwardly-rectifying potassium (GIRK) channels or chimeric G proteins to monitor receptor activation downstream signaling pathways. caymanchem.comnih.govnih.govfrontiersin.orgacs.orgucsd.edu
This compound has been shown to enhance calcium mobilization induced by L-AP4, an orthosteric agonist, in HEK cells expressing mGlu7 or mGlu8. caymanchem.com Its potency in these assays has been reported with EC50 values of 0.65 µM for mGlu7 and 2.6 µM for mGlu8. caymanchem.comfrontiersin.orgmedchemexpress.com Thallium flux assays, which measure the activation of GIRK channels coupled to Gi/o-coupled receptors like mGlus, also provide insights into the compound's functional effects. nih.govnih.govacs.orgucsd.eduionbiosciences.com Studies have indicated that this compound potentiates mGlu7 responses in these assays. nih.gov
Assay Type | Receptor Target | EC50 (µM) | Reference |
Calcium Mobilization | mGlu7 | 0.65 | caymanchem.comfrontiersin.orgmedchemexpress.com |
Calcium Mobilization | mGlu8 | 2.6 | caymanchem.comfrontiersin.orgmedchemexpress.com |
These cell-based assays demonstrate that this compound acts as a PAM at both mGlu7 and mGlu8 receptors, increasing the efficacy of orthosteric agonists. caymanchem.comnih.gov
Electrophysiological studies using native tissue, such as hippocampal slices, are valuable for understanding how compounds affect synaptic transmission and plasticity in a more physiologically relevant context. The hippocampus, particularly the Schaffer collateral-CA1 (SC-CA1) synapses, is a key region involved in learning and memory, and its synaptic plasticity properties have been well-studied. mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com
While direct electrophysiological data specifically detailing the effects of this compound on hippocampal synaptic plasticity or SC-CA1 synapses were not extensively available in the provided search results, research on other mGlu7 modulators and Group III PAMs in native tissue has provided context. For instance, other Group III mGlu PAMs have been shown to potentiate mGlu7 responses in native tissue preparations, resulting in measurable electrophysiological changes. nih.gov Studies on mGlu7 and its role in synaptic plasticity in the hippocampus and amygdala suggest that modulating mGlu7 activity can influence these processes, which are critical for learning and memory. frontiersin.orgmdpi.comfrontiersin.org The lack of selective mGlu7 tools has historically limited detailed investigation, and compounds like this compound are intended to facilitate such studies. nih.govnih.gov
In Vivo Behavioral Neuropharmacology of this compound
In vivo studies are essential to evaluate the behavioral effects of this compound and its potential as a therapeutic agent.
Given the role of mGlu7 in brain regions associated with cognition and the link between GRM7 polymorphisms and cognitive deficits in various disorders, this compound has been investigated for its potential cognitive-enhancing effects. nih.govmdpi.comnih.govsemanticscholar.org
Associative learning paradigms, such as contextual fear conditioning (CFC) in mice, are commonly used to assess learning and memory, particularly the ability to associate an environment (context) with an aversive stimulus. nih.govconductscience.comelifesciences.orgbiorxiv.org
This compound has demonstrated efficacy in a mouse contextual fear conditioning model. nih.govacs.orgresearchgate.netnih.gov In one study, administration of this compound (50 mg/kg, i.p.) to wild-type mice 15 minutes before training resulted in significantly more freezing behavior during the test day compared to vehicle-treated mice. nih.gov Increased freezing is indicative of enhanced associative learning and memory consolidation in this paradigm. nih.govconductscience.com
Treatment Group | Freezing Percentage (Mean ± SEM) | p-value | Reference |
Vehicle | 65.5 ± 3.3% | 0.03 | nih.gov |
This compound | 76.8 ± 3.6% | nih.gov |
This finding represents the first reported example of an mGlu7/8 PAM showing efficacy in this specific model, suggesting a pro-cognitive effect on associative learning. nih.gov
While the contextual fear conditioning model primarily assesses the acquisition and consolidation of associative memory, the increased freezing observed with this compound treatment on the test day (which occurs after the training and consolidation period) suggests an enhancement in memory retrieval as well. nih.govconductscience.com The ability of the mice to exhibit increased fear responses upon re-exposure to the conditioned context indicates better recall of the context-shock association formed during training. conductscience.comelifesciences.orgbiorxiv.org
Further detailed studies specifically designed to probe different phases of memory (acquisition, consolidation, and retrieval) using various behavioral tasks would be necessary to fully characterize the effects of this compound on memory processes. However, the results from the contextual fear conditioning model provide initial evidence for its potential to positively impact memory function. nih.gov
Preclinical Efficacy and Behavioral Studies of Vu6005649
In Vivo Behavioral Neuropharmacology of VU6005649
Associative Learning Paradigms (e.g., Contextual Fear Conditioning in Mice)
Analysis of Central Nervous System Penetration and Distribution of this compound
Achieving adequate concentration of a compound in the central nervous system (CNS) is critical for drugs targeting brain disorders frontiersin.org. CNS penetration and distribution are evaluated using parameters such as brain penetration ratios acs.orgcreative-biolabs.comscispace.com.
Brain penetration is commonly assessed using the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) frontiersin.orgscispace.com. Kp,uu is considered a more reliable indicator of the unbound drug concentration at the site of action in the brain frontiersin.orgnih.gov.
This compound has demonstrated exceptional CNS penetration scispace.com. In rats, this compound showed a plasma/brain Kp of 1.4 and a Kp,uu of 1.1 scispace.com. In a mouse plasma/brain time-course study following a 10 mg/kg IP dose, this compound displayed excellent CNS penetration with a Kp of 2.1 at 60 minutes and 1.1 at 360 minutes nih.gov. A Kp,uu value close to unity suggests that passive diffusion across the blood-brain barrier can be assumed, or that influx and efflux are balanced frontiersin.org. For CNS drugs, a Kp,uu value close to 1 is generally considered desirable frontiersin.orgdrughunter.com.
Here is a summary of the brain penetration data for this compound:
Species | Dose (Route) | Time Point | Kp | Kp,uu |
Rat | IV cassette | 0.25 h | 1.4 | 1.1 |
Mouse | 10 mg/kg IP | 60 min | 2.1 | ND |
Mouse | 10 mg/kg IP | 360 min | 1.1 | ND |
Note: ND = Not Determined
Interactive Data Table: Brain Penetration Ratios of this compound
Compounds with Kp,uu values greater than 1 suggest excellent CNS penetration nih.gov. The observed Kp and Kp,uu values for this compound in both rats and mice indicate that it effectively crosses the blood-brain barrier nih.govscispace.com.
Tissue Distribution Studies in Preclinical Models
Tissue distribution studies of this compound have been conducted in preclinical models, specifically in mice. These studies are crucial for understanding how the compound is distributed throughout the body, particularly its penetration into the central nervous system.
In one study, tissue distribution of this compound (referred to as compound 9f) was assessed in 20-week-old female C57/Bl6 mice. medchemexpress.commedchemexpress.com The compound was formulated in 10% polysorbate 80 and administered via intraperitoneal injection. medchemexpress.commedchemexpress.com Animals were euthanized at various time points post-dose, including 0.25, 0.5, 1, 3, and 6 hours. medchemexpress.commedchemexpress.com Following euthanasia, blood was collected via cardiac puncture, and brains were removed, washed in cold phosphate-buffered saline, and immediately frozen for analysis. medchemexpress.commedchemexpress.com
This compound has been described as CNS penetrant. medchemexpress.comtocris.comrndsystems.comnih.gov In a high-throughput rat plasma-brain level (PBL) cassette paradigm, analogues related to this compound displayed favorable brain penetration, with Kp values > 1 and Kp,uu values > 0.6. nih.gov For this compound specifically (compound 9f), terminal (t = 2 h) plasma and brain samples were taken, and the compound showed a terminal Kp of 2.43. nih.gov This indicates that the total brain levels were approximately nine times above the in vitro EC50 for mGlu7 PAM activity. medchemexpress.comnih.gov Other related compounds, such as 9e and 9f, also showed good CNS penetration with Kps of 2.2 (Kp,uu = 0.6) and 4.3 (Kp,uu = 2.3), respectively. nih.gov
While specific quantitative data across multiple tissues at different time points for this compound was not extensively detailed in the provided snippets beyond the brain penetration, the methodology for tissue distribution studies in mice involving blood and brain collection at multiple time points has been described. medchemexpress.commedchemexpress.com
Based on the available information, a summary of the brain penetration data for this compound and related analogues is presented below:
Compound | Species | Administration Route | Time Point | Brain/Plasma Kp | Unbound Brain/Plasma Kp (Kp,uu) |
This compound (9f) | Rat | Cassette Paradigm | 2 h | 2.43 | Not specified |
Analogues 9 | Rat | Cassette Paradigm | Not specified | > 1 | > 0.6 |
Compound 9e | Rat | Cassette Paradigm | Not specified | 2.2 | 0.6 |
Compound 9f | Rat | Cassette Paradigm | Not specified | 4.3 | 2.3 |
Note: The Kp values represent the ratio of total drug concentration in brain tissue to total drug concentration in plasma. Kp,uu represents the ratio of unbound drug concentration in brain interstitial fluid to unbound drug concentration in plasma.
Table 1: Brain Penetration Data for this compound and Related Analogues
Medicinal Chemistry and Structure Activity Relationships Sar of Vu6005649 Series
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold Development of VU6005649
The pyrazolo[1,5-a]pyrimidine scaffold served as the foundation for the development of this compound. nih.govacs.org This core structure was identified through high-throughput screening campaigns aimed at finding novel mGlu7 PAMs. nih.govscispace.com
Initial High-Throughput Screening Hits and Derivation
A high-throughput screening (HTS) campaign involving a large library of small molecules identified initial hits with mGlu7 PAM activity. nih.gov From this screening, compound 5 (also referred to as VU6004502) emerged as a promising hit based on its pyrazolo[1,5-a]pyrimidine core. nih.gov This initial hit demonstrated selectivity for mGlu7 over mGlu4 and mGlu8, with an EC₅₀ of 3.3 µM for mGlu7, and EC₅₀ values greater than 10 µM for mGlu4 and mGlu8. nih.gov Compound 5 also exhibited favorable CNS penetration in rat plasma-brain level studies. nih.gov The synthesis of compound 5 and related analogues was achieved through a straightforward two-step process from known materials. nih.gov
Optimization Strategies (e.g., "Fluorine Walk")
Following the identification of initial hits, optimization strategies were employed to improve the potency and selectivity of the pyrazolo[1,5-a]pyrimidine series. nih.gov The "fluorine walk" strategy proved particularly fruitful in this context. nih.govscispace.com This approach involved systematically adding a single fluorine atom to different positions on the functionalized aryl moiety of analogues. nih.gov For instance, adding a fluorine atom to either the 2- or 3-position of the 4-methoxyl phenyl moiety in analogues of compound 9 led to increased mGlu7 PAM activity. nih.gov Specifically, compounds 9c and 9d, with fluorine atoms at these positions, showed improved mGlu7 EC₅₀ values of 1.5 µM and 1.7 µM, respectively, compared to the parent compound. nih.gov This strategy also sometimes led to improved CNS penetration. nih.gov
Key Structural Determinants for mGlu7/8 PAM Activity within this compound Analogues
Structure-activity relationship studies were crucial in identifying the key structural features within the pyrazolo[1,5-a]pyrimidine series that are essential for mGlu7 and mGlu8 PAM activity. nih.gov
Role of Specific Moiety Substitutions on Potency and Selectivity
Specific substituents on the pyrazolo[1,5-a]pyrimidine core and its attached moieties were found to be critical for activity. The 7-CF₃ and 5-CH₃ moieties in the initial hit compound 5 were demonstrated to be essential for mGlu7 PAM activity, as their replacement with other substituents resulted in inactive compounds (mGlu7 EC₅₀s > 10 µM). nih.gov While the 2-CH₃ group could be replaced with an ethyl moiety without losing mGlu7 PAM activity, other substitutions at this position led to a loss of activity. nih.gov SAR for analogues was often steep, meaning small structural changes could lead to significant losses in potency. nus.edu.sgsci-hub.se
Impact of Functionalized Aryl Moieties
The functionalized aryl moiety attached to the pyrazolo[1,5-a]pyrimidine core played a significant role in modulating mGlu7 PAM activity. nih.gov The "fluorine walk" strategy, applied to the functionalized aryl moieties, highlighted the impact of fluorine substitution on potency. nih.govscispace.com Moving the methoxy (B1213986) group on the phenyl moiety to different positions also affected activity; moving it to the 2- or 3-position, as in analogues 9a and 9b, resulted in inactive compounds. nih.gov Generally, within this series, as PAM potency at mGlu7 increased, mGlu8 PAM activity also tended to increase, while activity at mGlu4 and mGlu6 remained weak or inactive. nih.gov
Comparison with Other Group III mGluR Modulators
This compound is a notable addition to the toolbox of Group III mGlu receptor modulators. nih.gov Prior to its discovery, available PAMs for Group III mGlu receptors often lacked selectivity. For example, ADX88178 (compound 1 in some studies) is described as an mGlu4/8 PAM, while VU0155094 (compound 2 or 6) and VU0422288 (compound 3 or 5) were characterized as pan-Group III (mGlu4/7/8) PAMs. nih.govnih.govfrontiersin.org ADX717743 (compound 4 or 19) is a selective mGlu7 negative allosteric modulator (NAM). nih.govucm.es
This compound (referred to as 9f or 17 in some literature) emerged as the first reported dual mGlu7/8 PAM and the first mGlu7-preferring PAM. nih.govucm.esresearchgate.net It exhibits EC₅₀ values of 0.65 µM for mGlu7 and 2.6 µM for mGlu8. tocris.comrndsystems.com This represents significantly greater selectivity for mGlu7 and mGlu8 compared to mGlu1, 2, 3, 4, 5, and 6, where EC₅₀ values were greater than 10 µM. tocris.comrndsystems.com While this compound shows activity at both mGlu7 and mGlu8, its profile is distinct from pan-Group III PAMs, making it a valuable tool for dissecting the roles of mGlu7 and mGlu8. nih.govfrontiersin.org
Here is a table summarizing the potency of this compound and some other Group III mGluR PAMs:
Compound | mGlu4 EC₅₀ (µM) | mGlu7 EC₅₀ (µM) | mGlu8 EC₅₀ (µM) | Selectivity Profile | Source |
This compound | >10 | 0.65 | 2.6 | mGlu7/8 Dual PAM | tocris.comrndsystems.com |
ADX88178 | PAM | Not specified | PAM | mGlu4/8 PAM | nih.gov |
VU0155094 | 3.2 | 1.5 | 0.9 | Pan-Group III PAM | frontiersin.org |
VU0422288 | 0.108 | 0.146 | 0.125 | Pan-Group III PAM | frontiersin.org |
Note: PAM activity is indicated where specific EC₅₀ values for potentiation were not uniformly available across sources for all compounds.
This compound also displayed favorable CNS penetration, which is a key characteristic for compounds intended for CNS target validation studies. nih.gov
Pan-Group III mGluR PAMs (e.g., VU0155094, VU0422288)
Early efforts in the discovery of Group III mGluR PAMs identified compounds that showed activity across multiple subtypes within this group. VU0155094 (also known as ML397) and VU0422288 (also known as ML396) are examples of such pan-Group III mGluR PAMs. nih.govnottingham.ac.uk
VU0155094 was identified through a high-throughput screening campaign. nih.gov It demonstrates equipotency as a PAM for mGlu4, mGlu7, and mGlu8 receptors. nih.gov
VU0422288 is another potent pan-Group III mGluR PAM. nih.govcenmed.com It was also discovered through screening efforts and is structurally related to other mGlu4 probes. nih.gov VU0422288 potentiates the responses of mGlu4, mGlu7, and mGlu8 receptors with similar potencies. nih.gov
Research findings on these pan-Group III PAMs, such as VU0155094 and VU0422288, have provided insights into the potential for modulating multiple Group III receptors simultaneously. nih.gov Their characterization has helped in understanding the biology of mGlu7 and other Group III receptors. nottingham.ac.uk
mGlu7-Selective PAMs (e.g., VU6027459, VU6046980)
While this compound itself shows preference for mGlu7 and mGlu8, the development of mGlu7-selective PAMs has been a specific area of research. tocris.comcaymanchem.comnih.gov The pyrazolo[1,5-a]pyrimidine core, which forms the basis of the this compound series, has been explored for generating compounds with varying selectivity profiles. nih.govacs.org
The SAR within the pyrazolo[1,5-a]pyrimidine series related to this compound is described as having extremely steep SAR, meaning small structural changes can significantly impact activity. nih.gov Specific moieties, such as the 7-CF₃ and 5-CH₃ groups, were found to be essential for mGlu7 PAM activity in the core structure related to this compound. nih.gov Modifications, such as the addition of fluorine atoms to the phenyl ring, were shown to increase mGlu7 PAM activity in some analogues. nih.gov
While the provided search results mention VU6027459 and VU6046980 by name and PubChem CID, detailed SAR specifically highlighting their mGlu7 selectivity as PAMs within the context of the this compound series or related scaffolds is not extensively detailed in the provided snippets. VU6027459 is identified with a PubChem CID nih.govuni-freiburg.de, but its specific pharmacological profile as an mGlu7-selective PAM compared to other Group III receptors is not elaborated upon in the search results.
mGlu7 Negative Allosteric Modulators (NAMs) (e.g., MMPIP, ADX71743, VU6010608)
In contrast to PAMs, negative allosteric modulators (NAMs) decrease the activity of the receptor. Several mGlu7 NAMs have been developed and characterized, including MMPIP, ADX71743, and VU6010608. These compounds represent different chemical series targeting the mGlu7 receptor.
MMPIP is described as a selective antagonist (NAM) for the mGlu7 receptor. wikipedia.orgzhanggroup.org Its structure is based on an isoxazolopyridone core. wikipedia.org
ADX71743 is a potent, selective, noncompetitive, and brain-penetrant mGlu7 NAM. wikipedia.orgresearchgate.netmedchemexpress.comresearchgate.net It has been instrumental in scientific research to investigate the role of mGlu7 in various neurological processes. wikipedia.org In vitro studies have confirmed its NAM properties and activity at the native receptor. researchgate.netresearchgate.net ADX71743 has shown the ability to block L-AP4-induced synaptic depression and inhibit the induction of long-term potentiation in hippocampal slices. medchemexpress.comresearchgate.net
VU6010608 is another mGlu7 NAM. cenmed.comchem960.com It is derived from a chemical series based on an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core. acs.orgnus.edu.sg Research into this series has also revealed steep SAR. nus.edu.sg
These mGlu7 NAMs, while not directly part of the this compound pyrazolo[1,5-a]pyrimidine series, are relevant in the broader context of mGlu7 receptor modulation and highlight the diverse chemical scaffolds capable of allosterically modulating this receptor.
Compound Names and PubChem CIDs
Therapeutic Potential and Translational Considerations for Vu6005649
Potential Indications for mGlu7/8 Receptor Modulation
Modulating the activity of mGlu7 and mGlu8 receptors presents potential therapeutic avenues for several disorders.
Neurodevelopmental Disorders (e.g., Autism Spectrum Disorders, Rett Syndrome)
Neurodevelopmental disorders (NDDs), including Autism Spectrum Disorders (ASD) and Rett Syndrome (RTT), are characterized by a variety of symptoms such as social deficits, intellectual disability, and motor dysfunction. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com Current treatments for NDDs are limited, highlighting the need for innovative approaches. frontiersin.orgfrontiersin.org The mGlu7 receptor, widely expressed in brain regions relevant to NDD symptoms, has emerged as a potential therapeutic target. frontiersin.orgresearchgate.net Genetic studies have linked single nucleotide polymorphisms and mutations in the GRM7 gene (encoding mGlu7) to idiopathic autism and other NDDs. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, studies in rodent models suggest that reduced mGlu7 expression or function may contribute to NDD-like symptoms. frontiersin.orgresearchgate.netfrontiersin.org Importantly, potentiation of mGlu7 activity has shown efficacy in a mouse model of Rett syndrome, improving some deficits observed in this disorder. frontiersin.orgresearchgate.netfrontiersin.org While VU6005649 is a dual mGlu7/8 PAM, its activity on mGlu7 suggests potential relevance for NDDs, particularly in the context of findings related to mGlu7 modulation in RTT models. frontiersin.orgacs.org Rett syndrome itself is a neurodevelopmental disorder predominantly affecting girls, characterized by a period of normal development followed by regression and loss of acquired skills, often including autistic-like behaviors in early stages. mdpi.comautismempowerment.orgthetransmitter.orgnih.gov
Cognitive Deficits Associated with Neuropsychiatric Diseases (e.g., Schizophrenia)
Cognitive deficits are a significant and often debilitating aspect of various neuropsychiatric diseases, including schizophrenia. semanticscholar.orgmdpi.comnih.gov These deficits can impact processing speed, memory, and executive function, significantly affecting functional outcomes. mdpi.com The glutamatergic system, which includes mGlu receptors, is heavily involved in cognitive processes. nih.govacs.org Dysregulation of glutamate (B1630785) signaling is implicated in the cognitive impairments seen in conditions like schizophrenia. mdpi.com While the role of mGlu7 and mGlu8 in the cognitive deficits associated with schizophrenia is still under investigation, human genetic studies have linked GRM7 polymorphisms to schizophrenia. acs.orgnih.gov Preclinical models exploring the impact of mGlu7 modulation on cognitive function have also been conducted. nih.govnih.gov this compound has been evaluated in a mouse contextual fear conditioning model, a test relevant to cognitive function. acs.orgnih.govcaymanchem.com
Anxiety Disorders
Anxiety disorders are common psychiatric conditions that involve excessive worry and fear. researchgate.netfrontiersin.org The amygdala and hippocampus, brain regions known to be important in anxiety and depression, have high expression of mGlu7. frontiersin.org Studies suggest that modulating mGlu7 can impact behavioral models of mood disorders, including anxiety. researchgate.netfrontiersin.org Inhibition of mGlu7 with an antagonist has been shown to reduce freezing behavior in mice during a contextual fear conditioning task, supporting a role for mGlu7 in fear and anxiety. frontiersin.orgcaymanchem.com While this compound is a PAM, research into the anxiolytic potential of mGlu7 modulation suggests that compounds affecting this receptor could be relevant for anxiety disorders. researchgate.netfrontiersin.orgmdpi.com
Other Neurological and Psychiatric Conditions (e.g., Parkinson's Disease, Huntington's Chorea, Depression, Addiction)
Beyond neurodevelopmental disorders, cognitive deficits, and anxiety, mGlu7 and mGlu8 receptors are also being investigated for their potential roles in other neurological and psychiatric conditions. These include Parkinson's Disease, Huntington's Disease, depression, and addiction. nih.govsemanticscholar.orgmdpi.comverywellhealth.comunimi.it
Parkinson's Disease is a neurodegenerative disorder affecting movement, cognition, and mood, with alterations in dopamine (B1211576) and glutamate signaling implicated. semanticscholar.orgverywellhealth.comunimi.ithealthline.com Huntington's Disease is another progressive neurodegenerative disease characterized by motor, cognitive, and psychiatric symptoms, also involving dysregulation of dopamine and glutamate in the striatum. semanticscholar.orgverywellhealth.comunimi.ithealthline.comnih.gov Depression is a mood disorder that has been linked to GRM7 polymorphisms and where mGlu7 modulation has shown effects in behavioral models. acs.orgnih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov Addiction involves complex changes in brain reward pathways, where glutamate signaling plays a crucial role. semanticscholar.orgmdpi.com The broad expression of mGlu7 and mGlu8 in brain regions associated with these conditions supports the rationale for exploring the therapeutic potential of their modulation. frontiersin.orgnih.govacs.org
Challenges in mGluR-Targeted Drug Development
Developing drugs that target mGlu receptors presents several challenges.
Achieving Subtype Selectivity and Specificity
A major challenge in developing mGluR-targeted drugs is achieving high subtype selectivity and specificity. frontiersin.orgacs.org There are eight subtypes of mGlu receptors, divided into three groups, and they share structural similarities, particularly in their glutamate binding sites. frontiersin.orgnih.govacs.org This similarity can make it difficult to design compounds that selectively interact with only one or a specific subset of receptors without affecting others, which could lead to off-target effects. frontiersin.orgacs.org
For Group III mGlu receptors (mGlu4, mGlu6, mGlu7, and mGlu8), the development of selective small molecule tools has been particularly challenging. frontiersin.orgacs.orgnih.gov Early orthosteric agonists often lacked sufficient selectivity across Group III subtypes or had unfavorable pharmacokinetic properties. frontiersin.orgacs.orguni-regensburg.de The development of allosteric modulators like this compound, which bind to sites distinct from the orthosteric glutamate binding site, has offered a strategy to improve selectivity. nih.govacs.orguni-regensburg.de
This compound is described as a dual mGlu7/8 PAM, demonstrating activity at both receptors. frontiersin.orgtocris.comacs.org While it shows selectivity for mGlu7 and mGlu8 over other mGlu receptors (mGlu1-6) at certain concentrations, it also exhibits off-target activity at the neurokinin-1 receptor (NK1). frontiersin.orgtocris.comcaymanchem.com This off-target effect on NK1 is believed to contribute to sedative effects observed in preclinical studies. frontiersin.orgfrontiersin.org This highlights the ongoing challenge in developing highly selective mGlu modulators without unintended interactions with other targets. frontiersin.orgmdpi.com
Table 1: EC50 Values of this compound at mGlu7 and mGlu8 Receptors
Receptor Subtype | EC50 (µM) |
mGlu7 | 0.65 frontiersin.orgtocris.comcaymanchem.com |
mGlu8 | 2.6 frontiersin.orgtocris.comcaymanchem.com |
Table 2: Selectivity of this compound
Receptor Subtype | Selectivity |
mGlu1-6 | >3.8 fold selectivity over other mGlu receptors (EC50 >10 μM) tocris.comcaymanchem.com |
NK1 | Antagonist activity (Ki = 650 nM, IC50 = 3.4 μM) tocris.comcaymanchem.com |
Managing Potential Off-Target Effects
While this compound exhibits selectivity for mGlu7 and mGlu8 over other mGlu receptors (mGlu1-6) and a panel of other GPCRs, ion channels, transporters, and nuclear hormone receptors at a concentration of 10 µM, it has been shown to inhibit the neurokinin-1 (NK1) receptor with an IC₅₀ of 3.4 µM. caymanchem.comtocris.com
This off-target activity at the NK1 receptor is believed to potentially mediate sedative effects observed with this compound administration in both wild-type and mGlu7 knockout animals. nih.govfrontiersin.org Sedation during training in behavioral assays, such as contextual fear conditioning, could potentially mask the full efficacy of the compound in assessing associative learning. nih.gov
The presence of off-target effects like NK1 inhibition highlights the importance of further optimization of tool compounds to achieve higher selectivity for mGlu7 and mGlu8 receptors for more precise in vivo target validation studies. nih.gov Managing potential off-target effects is a critical consideration in the development of any therapeutic agent to ensure that observed effects are primarily due to the intended target modulation and to minimize unwanted side effects. Strategies to manage off-target effects often involve medicinal chemistry efforts to improve compound selectivity and rigorous pharmacological profiling across a broad range of targets.
Advanced Methodologies and Research Techniques Applied to Vu6005649 Studies
In Vitro Assay Systems for mGluR Characterization
In vitro studies are fundamental to understanding the basic pharmacological properties of VU6005649, particularly its interaction with mGluR7 and mGluR8. These assays allow for controlled environments to assess the compound's potency and selectivity.
Recombinant Cell Lines (e.g., HEK cells expressing mGluR7 or mGluR8)
A common approach involves the use of recombinant cell lines, such as Human Embryonic Kidney (HEK) cells, engineered to express specific metabotropic glutamate (B1630785) receptor subtypes, including mGluR7 or mGluR8. wikipedia.orgnih.govzhanggroup.org These cell lines provide a consistent and controlled system to study the functional effects of compounds like this compound on isolated receptor activity. For instance, HEK293A cells co-expressing Gα15 have been utilized in assays to measure receptor activation downstream of this compound binding. zhanggroup.org
Functional Assays (e.g., Thallium Flux Assays)
Functional assays are employed to quantify the activity of this compound on mGluR7 and mGluR8. These assays typically measure intracellular signaling events triggered by receptor activation or modulation.
Calcium mobilization assays are frequently used, where the potentiation of agonist-induced calcium release in cells expressing mGluR7 or mGluR8 is measured in the presence of this compound. wikipedia.orgnih.govzhanggroup.org this compound has been shown to enhance calcium mobilization induced by the orthosteric agonist L-AP4 in HEK cells expressing mGluR7 or mGluR8. wikipedia.orgnih.gov The reported half maximal effective concentrations (EC₅₀) for this potentiation are 0.65 µM for mGluR7 and 2.6 µM for mGluR8. wikipedia.orgnih.gov
Thallium flux assays, often coupled with G protein-regulated inwardly-rectifying potassium (GIRK) channels, represent another functional assay format. wikipedia.orgnottingham.ac.uk These assays exploit the permeability of thallium ions through activated potassium channels, providing a fluorescence-based readout of receptor activity. nih.govctdbase.org While not exclusively used for mGluRs, this methodology is applicable to studying the function of G protein-coupled receptors that couple to GIRK channels, which include Group III mGluRs. wikipedia.orgnottingham.ac.uk Studies comparing the activity of different mGluR modulators have utilized thallium flux assays. wikipedia.orgnottingham.ac.uk
In Vivo Animal Models
In vivo studies are essential for evaluating the effects of this compound in a living system, assessing its brain penetration and behavioral effects.
Wild-Type and Genetically Modified Mouse Models (e.g., Grm7-/- mice)
Wild-type rodents, typically mice or rats, are used to study the in vivo effects of this compound. wikipedia.orgnih.govwikipedia.orginvivochem.cn Additionally, genetically modified mouse models, such as Grm7-/- (mGluR7 knockout) mice, are valuable tools for dissecting the specific role of mGluR7 in the observed behavioral or physiological effects of this compound. wikipedia.orginvivochem.cnnih.govmedchemexpress.comguidetomalariapharmacology.org Comparisons between the responses of wild-type and Grm7-/- mice to this compound can help confirm the on-target activity of the compound via mGluR7. invivochem.cn Studies have investigated the effects of this compound in mouse models of contextual fear conditioning, a behavioral paradigm used to assess learning and memory. wikipedia.orgnih.govwikipedia.org
Assessment of Brain Distribution and Pharmacokinetics in Rodents
Determining the brain penetration and pharmacokinetic profile of this compound in rodents is critical for understanding its potential as a central nervous system (CNS)-acting compound. This compound has been described as brain penetrant. guidetopharmacology.orgwikipedia.orgfishersci.ch Studies have involved administering this compound to rodents and subsequently analyzing compound concentrations in plasma and brain tissue at various time points. wikipedia.orgnih.gov In one study, terminal plasma and brain samples were collected 2 hours post-intraperitoneal administration of this compound in rats. wikipedia.org Analysis revealed a brain-to-plasma ratio (Kp) of 2.43, with total brain levels approximately 9-fold higher than the in vitro EC₅₀ for mGluR7 potentiation. wikipedia.org General methodologies for in vivo pharmacokinetics and brain distribution studies in rodents often involve techniques like liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) for quantifying compound concentrations in biological matrices.
Structural Biology Approaches
Structural biology techniques provide insights into the molecular interactions between this compound and its target receptors, helping to understand the mechanism of allosteric modulation. Electron microscopy (EM), including negative stain EM and cryo-EM, has been applied to study the structure of mGluR8 in complex with ligands, including the agonist L-AP4 and the PAM this compound, in the presence of beta-arrestin 1. These studies aim to elucidate the structural changes in the receptor upon ligand binding and the interaction with downstream signaling proteins like beta-arrestin. Such approaches contribute to a deeper understanding of how allosteric modulators like this compound influence receptor conformation and function at a molecular level.
Cryo-Electron Microscopy (Cryo-EM) for Allosteric Modulation Mechanisms
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptors. This method allows researchers to visualize the receptor in different conformational states, providing insights into the mechanisms of activation, desensitization, and allosteric modulation vai.orgesrf.frrcb.res.in.
Studies investigating the structural basis of allosteric modulation in mGluRs have utilized single particle cryo-EM. For instance, research probing the functional and structural basis of allosteric modulation of mGluRs employed cryo-EM to examine the conformational dynamics of these receptors biorxiv.org. While specific detailed cryo-EM structures of this compound bound to mGluR7 or mGluR8 were not explicitly detailed in the available information, studies on related mGlu receptors with other PAMs, such as mGluR3 with VU602, demonstrate the applicability of Cryo-EM in this area biorxiv.org. These studies aim to solve structures of mGluRs in the presence and absence of PAMs to understand the structural changes induced by allosteric modulation biorxiv.org.
Functional assays, often complementing structural studies, have characterized this compound as a PAM for mGluR7 and mGluR8. This compound enhances calcium mobilization induced by the agonist L-AP4 in cells expressing mGluR7 or mGluR8 caymanchem.comtocris.comrndsystems.com. The reported half maximal effective concentrations (EC₅₀) for this potentiation are 0.65 µM for mGluR7 and 2.6 µM for mGluR8 caymanchem.comtocris.comrndsystems.com. This functional characterization underscores the compound's activity and motivates structural investigations using techniques like Cryo-EM to visualize how this compound binding influences the receptor structure to achieve this potentiation.
The application of Cryo-EM to mGluRs, including studies on related subtypes and PAMs, provides a framework for understanding how allosteric modulators like this compound might bind to transmembrane domains and induce conformational changes that affect orthosteric agonist binding and receptor activation or desensitization esrf.frbiorxiv.org.
Biological Activity of this compound
Receptor Subtype | Activity | EC₅₀ (µM) |
mGluR7 | Positive Allosteric Modulator | 0.65 |
mGluR8 | Positive Allosteric Modulator | 2.6 |
Data based on calcium mobilization assays caymanchem.comtocris.comrndsystems.com.
Computational Modeling and Molecular Docking in Ligand-Receptor Interactions
Computational modeling and molecular docking are indispensable tools in the study of ligand-receptor interactions, providing theoretical insights into binding modes, affinities, and the dynamics of molecular complexes nih.govnih.govresearchgate.net. These methods are widely applied in drug discovery and the study of GPCRs, including metabotropic glutamate receptors bindingdb.orgmdpi.com.
Molecular docking simulations predict the preferred orientation and conformation of a small molecule, such as this compound, within the binding site of its target receptor nih.gov. This involves algorithms that explore various possible binding poses and scoring functions that estimate the binding affinity based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions nih.govresearchgate.net.
Computational modeling, often used in conjunction with docking, can simulate the dynamic behavior of the ligand-receptor complex and provide a more comprehensive understanding of the interactions and conformational changes that occur upon binding nih.gov. For mGlu receptors, computational studies have been used to elucidate the conformational changes of extracellular domains and their relation to receptor activity mdpi.com. They have also contributed to understanding the interaction modes of allosteric modulators bindingdb.orgmdpi.com.
While specific detailed computational modeling or molecular docking studies focusing solely on the atomic-level interactions of this compound with mGluR7 or mGluR8 were not prominently featured in the provided search results, the general application of these techniques to mGlu receptors and their allosteric modulators is well-established bindingdb.orgmdpi.com. These computational approaches complement experimental data by providing testable hypotheses about binding sites, key interacting residues, and the energetic contributions to binding, guiding further experimental design and the rational design of novel modulators. The insights gained from computational methods contribute to a deeper understanding of how this compound exerts its positive allosteric effects on mGluR7 and mGluR8 at a molecular level.
Future Research Directions for Vu6005649
Development of Highly Selective mGlu7 and mGlu8 PAMs with Enhanced Pharmacokinetic Profiles
While VU6005649 was a significant advancement as the first dual mGlu7/8 PAM, the development of highly selective PAMs for each individual receptor (mGlu7 and mGlu8) remains a key future direction. The current generation of Group III mGlu receptor PAMs, including this compound, can show activity at multiple subtypes. nih.govfrontiersin.orgacs.org For instance, this compound shows activity at both mGlu7 and mGlu8, with EC₅₀ values of 0.65 µM and 2.6 µM, respectively, and displays greater than 3.8-fold selectivity over other mGlu receptors (mGlu1-6). rndsystems.comtocris.comcaymanchem.com However, achieving higher selectivity is crucial to dissect the distinct physiological roles of mGlu7 and mGlu8 and to minimize potential off-target effects.
Furthermore, enhancing the pharmacokinetic profiles of these modulators is essential for their development into viable therapeutic agents. While this compound is CNS penetrant, with a brain-to-plasma ratio (Kp) greater than 1, further optimization of properties like metabolic stability, oral bioavailability, and half-life is necessary for long-term preclinical and clinical studies. nih.govnih.gov The development of novel chemical series, building upon the pyrazolo[1,5-a]pyrimidine (B1248293) core of this compound, is expected to yield compounds with improved potency, selectivity, and pharmacokinetic attributes. nih.govnih.gov
Investigation of mGlu7/8 Heterodimer Modulation by this compound
The concept of mGlu receptor heterodimerization adds another layer of complexity to their function and presents an important area for future research involving this compound. mGlu receptors are known to form homo- and heterodimers, which can influence their surface expression, signaling properties, and pharmacological responses. nih.gov Recent research suggests that mGlu7 and mGlu8 can form heterodimers, and these heterodimers may play a role in modulating synaptic activity, particularly at hippocampal SC-CA1 synapses. researchgate.net
Future studies should investigate how this compound interacts with and modulates the function of mGlu7/8 heterodimers. This could involve a combination of biochemical, electrophysiological, and structural approaches. Understanding the specific binding sites and mechanisms by which this compound affects the conformation and signaling of mGlu7/8 heterodimers could provide valuable insights into their physiological roles and therapeutic potential. nih.govresearchgate.net Given that this compound is a dual mGlu7/8 PAM, it is a suitable tool for exploring the pharmacology of these heterodimeric complexes.
Exploration of this compound's Desensitization Bias and β-arrestin Coupling
GPCRs, including mGlu receptors, undergo desensitization and internalization, processes often mediated by β-arrestins, which are crucial for regulating the duration and intensity of signaling. biorxiv.orguniprot.orgbiorxiv.org Recent studies indicate that PAMs can exhibit a bias towards either G protein coupling (leading to activation) or β-arrestin coupling (leading to desensitization and internalization). biorxiv.orgnih.gov
Research has begun to explore the desensitization and β-arrestin coupling profiles of Group II and III mGlu receptor PAMs, including this compound. biorxiv.org Initial findings suggest that PAMs, in general, may show a bias towards β-arrestin coupling compared to glutamate-mediated G protein activation. biorxiv.org For instance, this compound has been shown to induce internalization of mGluR7 and mGluR8. biorxiv.org
Future research should delve deeper into the specific desensitization bias of this compound at both mGlu7 and mGlu8 homodimers and potentially mGlu7/8 heterodimers. This involves characterizing the extent and kinetics of receptor desensitization and internalization induced by this compound and determining the role of β-arrestin isoforms (β-arrestin 1 and β-arrestin 2) in these processes. biorxiv.orgresearchgate.net Understanding the functional selectivity or bias of this compound is important because biased agonism can lead to distinct downstream signaling pathways and potentially different therapeutic outcomes. nih.gov
Long-Term Preclinical Studies and Efficacy in Chronic Disease Models
While this compound has shown in vivo efficacy in acute models like contextual fear conditioning, long-term preclinical studies are needed to evaluate its potential in chronic disease models. nih.govcaymanchem.comnih.gov mGlu7 has been implicated in various neurological and psychiatric conditions, including anxiety, depression, epilepsy, schizophrenia, and neurodevelopmental disorders like Rett syndrome, based on genetic and preclinical data. nih.govfrontiersin.orgnih.gov
Future research should focus on assessing the efficacy of this compound or more selective derivatives in established animal models of chronic diseases relevant to mGlu7 and mGlu8 function. This could include models of chronic pain, neurodegenerative diseases, and long-term behavioral deficits associated with psychiatric disorders. nih.govmdpi.comresearchgate.netarxiv.orgresearchgate.net These studies should investigate not only symptomatic relief but also potential disease-modifying effects. Long-term administration studies are crucial to assess sustained efficacy and evaluate any adaptive changes in receptor function or downstream signaling pathways.
Combination Therapies Involving mGlu7/8 Modulation
Given the complex nature of neurological and psychiatric disorders, combination therapies involving mGlu7/8 modulation represent a promising avenue for future research. Modulating mGlu7 and mGlu8 activity could complement the effects of existing therapeutic agents targeting other neurotransmitter systems or pathways. google.com
Future studies could explore the synergistic potential of co-administering this compound or its derivatives with other classes of drugs used to treat conditions like depression, anxiety, epilepsy, or schizophrenia. nih.govfrontiersin.orgnih.govgoogle.com For example, combining an mGlu7/8 PAM with a reuptake inhibitor or an antipsychotic could lead to enhanced therapeutic efficacy or a reduction in the required dose of each agent, potentially minimizing side effects. Preclinical studies in animal models are necessary to evaluate the benefits and potential interactions of such combination approaches.
Identification of Novel Therapeutic Applications Beyond Current Indications
While research on mGlu7 and mGlu8 modulation has primarily focused on neurological and psychiatric disorders, future studies could explore novel therapeutic applications for this compound and related compounds in other disease areas. The widespread expression of mGlu7 in the CNS and its involvement in modulating synaptic transmission suggest potential roles in a broader range of physiological processes. frontiersin.org
Future research could involve phenotypic screening of this compound or libraries of related compounds in various cellular or animal models to identify unexpected therapeutic activities. This could lead to the discovery of novel indications beyond the currently explored areas of anxiety, depression, and neurodevelopmental disorders. nih.govfrontiersin.orgnih.gov Furthermore, investigating the expression and function of mGlu7 and mGlu8 in peripheral tissues could reveal potential therapeutic targets outside the CNS.
Q & A
What are the primary pharmacological targets of VU6005649, and how were its EC50 values determined for mGlu7/8 receptors?
Basic Research Focus
this compound is a CNS-penetrant positive allosteric modulator (PAM) targeting metabotropic glutamate receptors mGlu7 (EC50 = 0.65 μM) and mGlu8 (EC50 = 2.6 μM). These values were determined using in vitro assays measuring intracellular calcium mobilization or cAMP modulation in cell lines expressing recombinant receptors. Dose-response curves were analyzed to calculate potency, with validation via orthogonal methods like radioligand binding or electrophysiology .
Advanced Consideration :
To ensure accuracy, researchers should replicate these assays under standardized conditions (e.g., temperature, buffer composition) and include control compounds with known activity. Cross-validation using knockout models or selective antagonists (e.g., ADX71743 for mGlu7) can confirm receptor-specific effects .
How was the pyrazolo[1,5-a]pyrimidine scaffold of this compound optimized for CNS penetration and receptor selectivity?
Basic Research Focus
The scaffold was optimized via a "fluorine walk" strategy, replacing the CF₃ group in precursor VU6004502 with two fluorine atoms to enhance metabolic stability and blood-brain barrier permeability. Structural modifications were guided by computational modeling (e.g., LogP calculations) and in vivo pharmacokinetic studies in rodents .
Advanced Consideration :
Researchers should employ iterative parallel synthesis to explore substituent effects on potency and off-target activity. For example, replacing fluorine with other halogens or small hydrophobic groups could improve selectivity over mGlu8 or reduce affinity for neurokinin-1 (NK1) receptors, a known off-target interaction .
What experimental models are appropriate for evaluating this compound’s efficacy in neurobehavioral disorders?
Basic Research Focus
The compound’s efficacy was initially tested in mouse fear-conditioning assays, where it reduced freezing time, indicating anxiolytic-like effects. Standard protocols include acute dosing, vehicle controls, and behavioral scoring by blinded observers .
Advanced Consideration :
To address translational relevance, combine rodent models with electrophysiological recordings (e.g., hippocampal LTP) or biomarker analysis (e.g., BDNF levels). For neurodevelopmental disorders, use genetic models (e.g., Fragile X or SHANK3 mutants) to assess receptor modulation in disease contexts .
How can researchers reconcile contradictory findings regarding this compound’s off-target effects?
Basic Research Focus
this compound exhibits off-target activity at NK1 receptors, which may confound behavioral interpretations. Initial studies identified this via broad GPCR screening panels and validated it using NK1-specific antagonists in in vivo sedation assays .
Advanced Consideration :
To mitigate this, employ selective pharmacological tools (e.g., NK1 antagonists) in parallel experiments. Alternatively, use mGlu7/8 double-knockout mice to isolate receptor-specific effects. Data contradictions should be analyzed using multivariate statistics to account for confounding variables .
What methodologies are recommended for assessing this compound’s pharmacokinetic properties in preclinical studies?
Basic Research Focus
Key parameters include plasma half-life, brain-to-plasma ratio, and oral bioavailability. These are typically measured via LC-MS/MS analysis of plasma and brain homogenates after single-dose administration in rodents .
Advanced Consideration :
Incorporate microdialysis to measure free brain concentrations or PET imaging with radiolabeled this compound to visualize receptor occupancy. For chronic studies, monitor adaptive changes in receptor expression via qPCR or Western blot .
How should researchers design studies to investigate this compound’s therapeutic potential in neurodevelopmental disorders?
Basic Research Focus Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: Does this compound rescue social deficits in a maternal immune activation (MIA) model of autism? .
Advanced Consideration :
Adopt a PICOT structure:
- Population : MIA-exposed mice
- Intervention : Chronic this compound (10 mg/kg, oral)
- Comparison : Vehicle vs. standard therapy (e.g., risperidone)
- Outcome : Social interaction score, repetitive behavior
- Time : 4-week treatment .
What strategies can improve the selectivity of this compound analogs for mGlu7 over mGlu8 receptors?
Basic Research Focus
Modify the pyrazolo[1,5-a]pyrimidine core to exploit differences in receptor allosteric pockets. For example, introduce bulkier substituents that sterically hinder mGlu8 binding .
Advanced Consideration :
Use cryo-EM structures of mGlu7/8 to guide rational design. Pair computational docking (e.g., AutoDock Vina) with alanine scanning mutagenesis to identify critical residues for selectivity .
How should literature reviews on this compound be structured to identify knowledge gaps?
Basic Research Focus
Search PubMed, Scopus, and Web of Science using keywords: This compound, mGlu7/8 PAM, CNS penetrant glutamate modulator. Organize findings by theme: pharmacology, behavioral effects, structural analogs .
Advanced Consideration :
Leverage AI-driven text mining tools (e.g., IBM Watson) to map receptor signaling pathways or predict drug-drug interactions. Cross-reference patents (e.g., USPTO) for unpublished structural data .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.